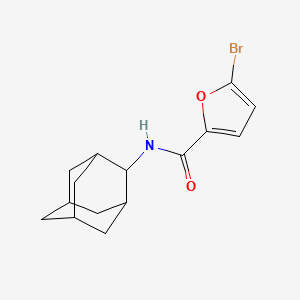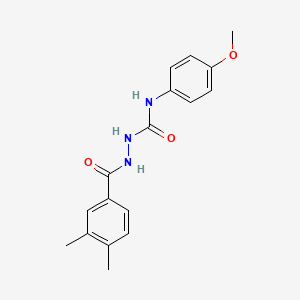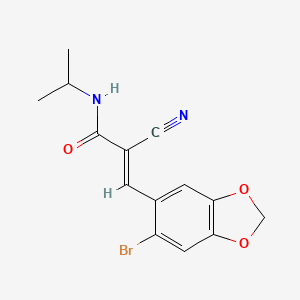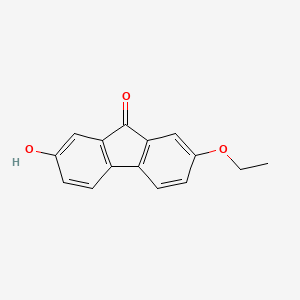
N-2-adamantyl-5-bromo-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-5-bromo-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of adamantyl-substituted furamides, which have been studied for their various pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-5-bromo-2-furamide is not fully understood, but it is believed to act as a dopamine D2 receptor partial agonist. It has been shown to increase dopamine release in the striatum, which is a key region in the brain involved in motor control and reward processing. This effect may be due to its ability to enhance the activity of presynaptic dopamine autoreceptors, leading to increased dopamine release.
Biochemical and Physiological Effects:
N-2-adamantyl-5-bromo-2-furamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperactivity in rats, which is consistent with its dopamine-enhancing effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, it has been shown to have antinociceptive effects, reducing pain sensitivity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-adamantyl-5-bromo-2-furamide in lab experiments is its ability to selectively modulate the dopamine system. This allows researchers to study the effects of dopamine modulation on various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems such as the serotonin system.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-5-bromo-2-furamide. One area of interest is in the development of more selective compounds that target specific dopamine receptor subtypes. This could lead to the development of more effective treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-5-bromo-2-furamide and its potential for off-target effects. This could lead to the development of safer and more effective compounds for use in research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-2-adamantyl-5-bromo-2-furamide involves the reaction of 2-furancarboxylic acid with 2-amino-2-adamantanol in the presence of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with bromine to obtain N-2-adamantyl-5-bromo-2-furamide. This method has been reported in the literature and has been used to synthesize N-2-adamantyl-5-bromo-2-furamide for various research studies.
Aplicaciones Científicas De Investigación
N-2-adamantyl-5-bromo-2-furamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of neuroscience, where it has been studied for its effects on the central nervous system. It has been shown to have a modulatory effect on the dopamine system, which has implications for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(2-adamantyl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-13-2-1-12(19-13)15(18)17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14H,3-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEKIYDIDOQAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromo-furan-2-carboxylic acid adamantan-2-ylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)

![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)